Pyroquilon is a commercial blasticide which binds in the naphthol pocket of fungal trihydroxynaphthalene reductase active site.
Pyroquilon
CAS No.: 57369-32-1
Cat. No.: VC21244992
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57369-32-1 |
---|---|
Molecular Formula | C11H11NO |
Molecular Weight | 173.21 g/mol |
IUPAC Name | 1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Standard InChI | InChI=1S/C11H11NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3H,4-7H2 |
Standard InChI Key | XRJLAOUDSILTFT-UHFFFAOYSA-N |
SMILES | C1CC(=O)N2CCC3=CC=CC1=C32 |
Canonical SMILES | C1CC(=O)N2CCC3=CC=CC1=C32 |
Melting Point | 112 - 113 °C |
Introduction
Chemical Identity and Structure
Pyroquilon, with the IUPAC name 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one, is an organic compound belonging to the class of hydroquinolones, which are compounds containing a hydrogenated quinoline bearing a ketone group . Its systematic chemical structure features a tricyclic arrangement with nitrogen incorporated into the ring system.
Chemical Identifiers
The compound is identified by various standard chemical identifiers as shown in the following table:
Structural Characteristics
Pyroquilon has a unique tricyclic structure composed of fused rings including a pyrrole ring system. The molecule contains one nitrogen atom and one oxygen atom in a ketone functional group. This structure is critical to its function as it enables the compound to interact with specific enzymes in the melanin biosynthesis pathway of fungi .
Physical and Chemical Properties
Pyroquilon exhibits specific physicochemical properties that influence its application methods, environmental fate, and biological activity.
Basic Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 173.21 g/mol | |
Physical Appearance | White crystals | |
Melting Point | 112°C | |
Boiling Point | 355°C | |
Flash Point | 174°C / 345°F |
Solubility
The compound demonstrates varying solubility in different solvents, which is important for formulation development and understanding its environmental behavior:
Agricultural Applications and Regulatory Status
Pyroquilon has been primarily developed and used as a fungicide in rice cultivation, with specific applications and regulatory considerations across different regions.
Historical Development and Usage
Pyroquilon was first launched in Japan in 2017 as a systemic fungicide specifically targeting rice blast disease . Its application has expanded to several countries in Asia and South America, including Japan, South Korea, Thailand, and Colombia .
Regulatory Status
The compound's regulatory approval varies by jurisdiction:
Mechanism of Action
Pyroquilon functions as a melanin biosynthesis inhibitor, which interferes with the structural integrity of fungal cell walls.
Molecular Mechanism
The compound binds in the naphthol pocket of fungal trihydroxynaphthalene reductase active site , which is a key enzyme in the dihydroxynaphthalene (DHN)-melanin synthesis pathway. By inhibiting this pathway, pyroquilon prevents the formation of melanin in the fungal cell wall, compromising its structural integrity and protective functions .
Effects on Fungal Physiology
When fungi are grown in the presence of pyroquilon, several notable physiological changes occur:
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The mycelia exhibit a lighter color, consistent with decreased DHN-melanin levels
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The cell wall composition shows significant alterations, with decreased chitin content but significantly higher β(1,3)-glucan content compared to untreated fungi
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These structural modifications ultimately affect the fungal cell wall integrity and resistance to environmental stressors
Research Findings on Biological Effects
Recent studies have investigated pyroquilon's effects beyond its primary fungicidal activity, revealing interesting insights into its broader biological impact.
Effects on Immune Cell Interactions
Research on cell wall nanoparticles (CWNPs) from Alternaria infectoria grown in the presence of pyroquilon (pyrCWNPs) has demonstrated significant effects on macrophage interactions:
Pharmacological Interactions
Pyroquilon has been observed to interact with several anticoagulant medications, potentially enhancing their therapeutic efficacy:
Recent Research Developments
Recent scientific advancements have focused on synthesis methods for pyroquilon and its derivatives, opening new possibilities for applications.
Novel Synthesis Approaches
A 2020 study published in the Journal of Organic Chemistry demonstrated a new strategy for synthesizing pyroquilon derivatives using first-row transition-metal cobalt as a catalyst . This approach offers several advantages:
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Utilizes the pivaloyl group as a weakly coordinating directing group
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Enables one-pot synthesis through selective C(7)-H functionalization and concomitant cyclization
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Creates new C-C and C-N bonds in a step-economical fashion by cleaving aromatic C-H and amidic C-N bonds
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Allows selective C(7)-H alkenylation of indoline derivatives using activated alkenes by varying reaction conditions
This innovative synthetic pathway may facilitate more efficient production of pyroquilon and structurally related compounds with potential applications beyond agricultural fungicides.
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